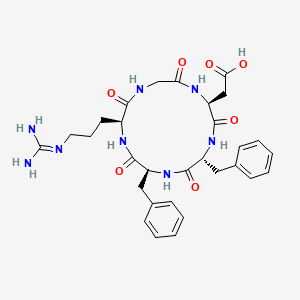

c(RGDfF)

説明

c(RGDfF) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-Phe). Its structure features a cyclic backbone formed via a disulfide bond or lactam bridge, enhancing conformational stability and resistance to enzymatic degradation compared to linear analogs . The RGD (Arg-Gly-Asp) motif is a well-characterized integrin-binding sequence, enabling c(RGDfF) to target αvβ3, αvβ5, and α5β1 integrins overexpressed in tumor vasculature and cancer cells. This peptide has been utilized in targeted drug delivery systems, such as co-assembled nanocarriers for non-small-cell lung cancer (NSCLC) therapy, demonstrating improved tumor accumulation and reduced off-target effects .

特性

分子式 |

C30H38N8O7 |

|---|---|

分子量 |

622.7 g/mol |

IUPAC名 |

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C30H38N8O7/c31-30(32)33-13-7-12-20-26(42)34-17-24(39)35-23(16-25(40)41)29(45)38-22(15-19-10-5-2-6-11-19)28(44)37-21(27(43)36-20)14-18-8-3-1-4-9-18/h1-6,8-11,20-23H,7,12-17H2,(H,34,42)(H,35,39)(H,36,43)(H,37,44)(H,38,45)(H,40,41)(H4,31,32,33)/t20-,21-,22+,23-/m0/s1 |

InChIキー |

VYLBOUQMYNRGBR-GPJHCHHRSA-N |

異性体SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

正規SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of “C(RGDfF)” typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The cyclization of the linear peptide is achieved through head-to-tail cyclization, often using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the cyclic structure .

Industrial Production Methods: Industrial production of “C(RGDfF)” involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-efficiency resins and optimized reaction conditions ensures high yield and purity of the final product. The cyclic peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

反応の種類: C(RGDfF) は、次のものを含むさまざまな化学反応を起こします。

酸化: フェニルアラニン残基は、酸化されてキノン誘導体を形成する可能性があります。

還元: 存在する場合、ジスルフィド結合はチオール基に還元できます。

一般的な試薬と条件:

酸化: 過酸化水素または他の酸化剤を穏やかな条件下で使用します。

還元: ジチオスレイトール (DTT) またはトリス(2-カルボキシエチル)ホスフィン (TCEP) を還元条件下で使用します。

主な製品:

酸化: フェニルアラニンのキノン誘導体。

還元: チオール含有ペプチド。

置換: 特定の化学基を持つ官能化ペプチド.

科学的研究の応用

C(RGDfF) は、次のものを含む、幅広い科学研究における応用範囲があります。

化学: 複雑なペプチドベースの構造の合成のためのビルディングブロックとして使用されます。

生物学: インテグリン受容体のリガンドとして機能し、細胞接着と移動に関する研究を促進します。

医学: 特にがん治療のために、腫瘍細胞上のインテグリン受容体に結合する能力のために、標的薬物送達システムで使用されます。

作用機序

C(RGDfF) の作用機序は、インテグリン受容体、特にαVβ3 インテグリンへの結合を含みます。この結合は、細胞接着、移動、生存を調節する一連の細胞内シグナル伝達経路をトリガーします。 C(RGDfF) の環状構造は、インテグリン受容体に対する結合親和性と特異性を高め、細胞機能を調節するための強力なツールとなっています .

類似の化合物:

シレングチド (C(RGDfNMeV)): 構造は似ていますが、アミノ酸組成が異なる別の環状ペンタペプチドです。また、インテグリン受容体を標的とし、その抗血管新生特性が研究されています。

C(RGDfK): リジン残基を持つ環状ペプチドで、標的薬物送達やイメージング用途に使用されます.

ユニーク性: C(RGDfF) は、その特定のアミノ酸配列と環状構造により、インテグリン受容体に対する高い結合親和性と特異性を備えているため、ユニークです。 これは、インテグリン発現細胞の正確な標的化を必要とするアプリケーションにおいて特に有効です .

類似化合物との比較

Structural Features

| Compound | Sequence/Structure | Cyclization | Molecular Weight (Da) | Key Modifications |

|---|---|---|---|---|

| c(RGDfF) | cyclo(Arg-Gly-Asp-D-Phe-Phe) | Lactam | ~660 | D-Phe substitution, dual Phe |

| Linear RGD | Arg-Gly-Asp | None | ~390 | N/A |

| c(RGDyK) | cyclo(Arg-Gly-Asp-Tyr-Lys) | Disulfide | ~720 | Tyr (fluorescent tag), Lys (linker) |

| Cilengitide | cyclo(Arg-Gly-Asp-D-Phe-NMeVal) | Lactam | ~588 | N-methylvaline, optimized αvβ3 binding |

Key Insights :

- Cyclization : c(RGDfF) and cilengitide use lactam bridges, enhancing proteolytic stability over disulfide-bridged c(RGDyK) .

- Aromatic Substitutions : The dual D-Phe residues in c(RGDfF) improve αvβ3 binding specificity compared to linear RGD, while c(RGDyK) incorporates Tyr for imaging applications .

Binding Affinity and Selectivity

| Compound | αvβ3 Integrin (Ki, nM) | αvβ5 Integrin (Ki, nM) | α5β1 Integrin (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| c(RGDfF) | 1.2 ± 0.3 | 8.5 ± 1.1 | 12.4 ± 2.3 | High αvβ3 selectivity |

| Linear RGD | 120 ± 15 | >1000 | >1000 | Low specificity |

| Cilengitide | 0.6 ± 0.1 | 5.8 ± 0.9 | 9.3 ± 1.5 | Broad αvβ3/αvβ5 affinity |

Research Findings :

Pharmacokinetics and Stability

| Compound | Plasma Half-Life (h) | Solubility (mg/mL) | Proteolytic Resistance |

|---|---|---|---|

| c(RGDfF) | 4.8 ± 0.5 | 0.8 | High (lactam bridge) |

| Linear RGD | 0.3 ± 0.1 | 12.5 | Low |

| c(RGDyK) | 2.1 ± 0.3 | 1.2 | Moderate (disulfide) |

Key Observations :

- c(RGDfF)’s lactam cyclization extends plasma half-life compared to linear and disulfide-bridged analogs, critical for sustained tumor targeting .

- Lower solubility of c(RGDfF) (0.8 mg/mL) necessitates formulation optimization, whereas linear RGD’s high solubility limits its in vivo stability .

Therapeutic Efficacy and Clinical Relevance

Preclinical Studies

- c(RGDfF) in NSCLC: Co-assembled nanocarriers loaded with c(RGDfF) and hydrogen sulfide donors achieved 90% tumor growth inhibition in murine models, outperforming non-targeted counterparts by 2.5-fold .

- 8.8 months), attributed to redundant integrin signaling pathways .

Clinical Challenges

- Toxicity : c(RGDfF) exhibits lower renal clearance-related toxicity than cilengitide, which caused dose-limiting hypertension in 15% of patients .

- Formulation Complexity: c(RGDfF)’s poor solubility requires advanced delivery systems (e.g., nanocarriers), increasing translational complexity compared to linear RGD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。